2-[(4-FLUOROPHENYL)AMINO]-4'-METHYL-2'-(PIPERIDIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE
Description
2-[(4-Fluorophenyl)amino]-4’-methyl-2’-(piperidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one is a complex organic compound that features a bipyrimidin core with various functional groups attached
Properties
IUPAC Name |
2-(4-fluoroanilino)-4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c1-13-16(12-22-20(23-13)27-9-3-2-4-10-27)17-11-18(28)26-19(25-17)24-15-7-5-14(21)6-8-15/h5-8,11-12H,2-4,9-10H2,1H3,(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTBIWUALGULNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)NC3=CC=C(C=C3)F)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)amino]-4’-methyl-2’-(piperidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one typically involves multiple steps, including the formation of the bipyrimidin core and the subsequent introduction of the fluorophenyl, methyl, and piperidinyl groups. Common synthetic routes may involve:
Formation of the Bipyrimidin Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The fluorophenyl group can be introduced via nucleophilic substitution reactions, while the piperidinyl group can be added through amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)amino]-4’-methyl-2’-(piperidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and piperidinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-[(4-Fluorophenyl)amino]-4’-methyl-2’-(piperidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)amino]-4’-methyl-2’-(piperidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Fluorophenyl)amino]methylphenol
- 4-Fluoro-2-(2-methylthiazol-4-yl)phenol
- 2-[(Dimethylamino)methyl]-3-fluorophenol hydrochloride
Uniqueness
2-[(4-Fluorophenyl)amino]-4’-methyl-2’-(piperidin-1-yl)-1,6-dihydro-[4,5’-bipyrimidin]-6-one is unique due to its specific combination of functional groups and its bipyrimidin core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
